

6-Bromo-4-fluoro-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-4-fluoro-1H-indole**

Cat. No.: **B1343648**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-4-fluoro-1H-indole**: Properties and Synthesis

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-4-fluoro-1H-indole**, a halogenated indole derivative of significant interest to the scientific community. Indole-containing molecules are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities.^{[1][2]} This document details the core physicochemical properties of **6-Bromo-4-fluoro-1H-indole**, including its molecular formula and weight, and presents an illustrative synthetic workflow. It is intended for researchers, chemists, and drug development professionals who utilize heterocyclic building blocks in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

6-Bromo-4-fluoro-1H-indole is a substituted indole, a class of aromatic heterocyclic organic compounds vital in medicinal chemistry and materials science.^{[1][3]} The strategic placement of bromine and fluorine atoms on the indole core creates a unique electronic and steric profile, making it a valuable intermediate for developing complex molecular architectures, such as PI3 kinase inhibitors and other bioactive compounds.^{[3][4]}

Key Identifiers and Molecular Data

The fundamental properties of **6-Bromo-4-fluoro-1H-indole** are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrFN	[5][6]
Molecular Weight	214.03 g/mol	[5][6][7][8]
IUPAC Name	6-bromo-4-fluoro-1H-indole	[7]
CAS Number	885520-59-2	[5][6]
Canonical SMILES	C1=CNC2=C1C(=CC(=C2)Br)F	[7][9]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The calculation for C₈H₅BrFN is as follows:

- Carbon (C): 8 atoms \times 12.011 u = 96.088 u
- Hydrogen (H): 5 atoms \times 1.008 u = 5.040 u
- Bromine (Br): 1 atom \times 79.904 u = 79.904 u
- Fluorine (F): 1 atom \times 18.998 u = 18.998 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Total Molecular Weight: 96.088 + 5.040 + 79.904 + 18.998 + 14.007 = 214.037 u

This calculated value aligns with the experimentally determined and supplier-reported molecular weight of 214.03 g/mol .[5][7][8]

Synthesis and Characterization Workflow

The synthesis of substituted indoles can be achieved through various established methods.

The Leimgruber-Batcho indole synthesis is a particularly effective and versatile method for

preparing 4- and 6-substituted indoles due to its use of affordable starting materials and mild reaction conditions.^[3] This section outlines a representative protocol for the synthesis of **6-Bromo-4-fluoro-1H-indole**, demonstrating a logical and self-validating experimental approach.

Illustrative Synthetic Protocol

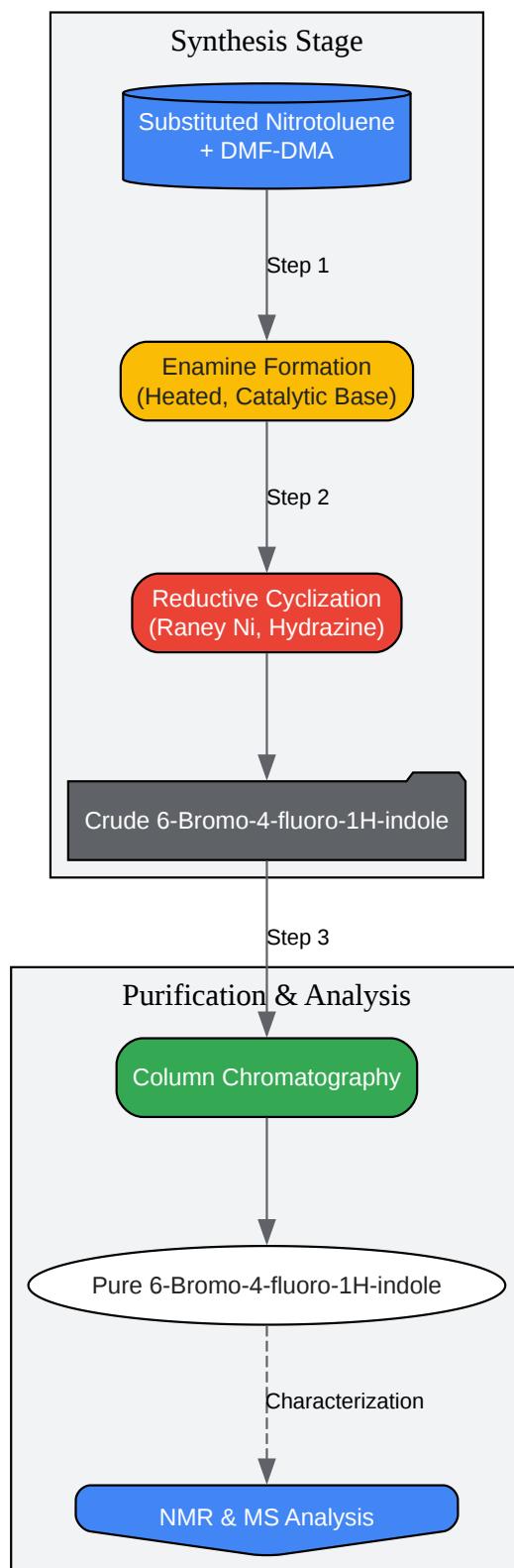
This protocol is based on established chemical principles for indole synthesis. The causality behind each step is explained to provide a clear understanding of the transformation.

Step 1: Formation of the Enamine Intermediate

- **Rationale:** This initial step involves the reaction of a substituted nitrotoluene (e.g., 1-bromo-5-fluoro-2-methyl-3-nitrobenzene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amine (enamine), which is the key precursor for the indole ring system.
- **Procedure:**
 - Dissolve the starting substituted nitrotoluene in a suitable solvent like dioxane or DMF.
 - Add DMF-DMA and a catalytic amount of a base like pyrrolidine.
 - Heat the reaction mixture (e.g., to 100-120°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the mixture and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to Form the Indole Ring

- **Rationale:** The nitro group of the enamine intermediate is reduced to an amine, which then spontaneously cyclizes onto the vinyl group to form the indole ring. Raney Nickel is a common and effective catalyst for this type of reduction.
- **Procedure:**
 - Dissolve the crude enamine from Step 1 in a solvent mixture such as Methanol:Tetrahydrofuran (MeOH:THF).


- Add a slurry of Raney Nickel catalyst.
- Cool the mixture to 0°C and slowly add hydrazine monohydrate as the reducing agent.
- Allow the reaction to warm to room temperature and stir for several hours, again monitoring by TLC.
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

Step 3: Purification and Characterization

- Rationale: Purification is essential to isolate the target compound from byproducts and unreacted reagents. Characterization confirms the identity and purity of the final product.
- Procedure:
 - Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude product.
 - Purify the residue using column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., ethyl acetate/petroleum ether).
 - Combine the pure fractions and evaporate the solvent to yield **6-Bromo-4-fluoro-1H-indole**.
 - Confirm the structure and purity using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).[\[10\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **6-Bromo-4-fluoro-1H-indole**.

Applications and Safety

Role in Drug Discovery

6-Bromo-4-fluoro-1H-indole is a valuable building block in drug discovery. The indole scaffold is a "privileged structure" known for its ability to interact with a wide range of biological targets. [1] Halogen atoms like bromine and fluorine are often incorporated into drug candidates to modulate properties such as:

- Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.
- Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.
- Lipophilicity: Halogens increase the molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

This compound serves as a key starting material for synthesizing bacterial cystathione γ -lyase (bCSE) inhibitors, which can enhance the efficacy of antibiotics against resistant bacterial strains.[11]

Safety and Handling

As with any laboratory chemical, **6-Bromo-4-fluoro-1H-indole** should be handled with appropriate care in a well-ventilated fume hood. According to GHS classifications, it is associated with the following hazards:

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
- 6. 885520-59-2|6-Bromo-4-fluoro-1H-indole|BLD Pharm [bldpharm.com]
- 7. 6-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 24728169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-6-fluoro-1H-indole | C8H5BrFN | CID 24728173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 6-bromo-4-fluoro-1h-indole (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 10. 6-BROMO-4-FLUORO INDOLE(885520-59-2) 1H NMR [m.chemicalbook.com]
- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-4-fluoro-1H-indole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343648#6-bromo-4-fluoro-1h-indole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com